Cas no 2034345-68-9 (N-{2-hydroxy-2-5-(thiophen-3-yl)furan-2-ylethyl}-N'-2-(methylsulfanyl)phenylethanediamide)

N-{2-hydroxy-2-5-(thiophen-3-yl)furan-2-ylethyl}-N'-2-(methylsulfanyl)phenylethanediamide 化学的及び物理的性質
名前と識別子
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- N-{2-hydroxy-2-5-(thiophen-3-yl)furan-2-ylethyl}-N'-2-(methylsulfanyl)phenylethanediamide
- AKOS026693498
- 2034345-68-9
- N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
- F6517-1462
- N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
- N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
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- インチ: 1S/C19H18N2O4S2/c1-26-17-5-3-2-4-13(17)21-19(24)18(23)20-10-14(22)16-7-6-15(25-16)12-8-9-27-11-12/h2-9,11,14,22H,10H2,1H3,(H,20,23)(H,21,24)
- InChIKey: WCLXJMOVFVHUPF-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1=CC=C(C(CNC(C(NC2C=CC=CC=2SC)=O)=O)O)O1
計算された属性
- せいみつぶんしりょう: 402.07079941g/mol
- どういたいしつりょう: 402.07079941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 522
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 145Ų
N-{2-hydroxy-2-5-(thiophen-3-yl)furan-2-ylethyl}-N'-2-(methylsulfanyl)phenylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6517-1462-20μmol |
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide |
2034345-68-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6517-1462-5μmol |
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide |
2034345-68-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6517-1462-10mg |
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide |
2034345-68-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6517-1462-100mg |
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide |
2034345-68-9 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6517-1462-75mg |
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide |
2034345-68-9 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6517-1462-3mg |
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide |
2034345-68-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6517-1462-2μmol |
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide |
2034345-68-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6517-1462-1mg |
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide |
2034345-68-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6517-1462-50mg |
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide |
2034345-68-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6517-1462-4mg |
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide |
2034345-68-9 | 4mg |
$66.0 | 2023-09-08 |
N-{2-hydroxy-2-5-(thiophen-3-yl)furan-2-ylethyl}-N'-2-(methylsulfanyl)phenylethanediamide 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
N-{2-hydroxy-2-5-(thiophen-3-yl)furan-2-ylethyl}-N'-2-(methylsulfanyl)phenylethanediamideに関する追加情報
N-{2-hydroxy-2-5-(thiophen-3-yl)furan-2-ylethyl}-N'-2-(methylsulfanyl)phenylethanediamide: A Comprehensive Overview
The compound N-{2-hydroxy-2-5-(thiophen-3-yl)furan-2-ylethyl}-N'-2-(methylsulfanyl)phenylethanediamide, identified by the CAS number 2034345-68-9, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, material synthesis, and catalysis. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in understanding its properties and applications.
The molecular structure of N-{2-hydroxy-2-5-(thiophen-3-yl)furan-2-ylethyl}-N'-2-(methylsulfanyl)phenylethanediamide is defined by the presence of a furan ring substituted with a thiophene group at the 5-position. The furan moiety is further connected to an ethyl group bearing a hydroxyl functional group. Additionally, the molecule features an ethanediamide backbone, which introduces amide functionalities that are crucial for its reactivity and versatility. The methylsulfanyl group attached to the phenyl ring adds another layer of complexity, enhancing the compound's electronic properties and potential for interaction with other molecules.
Recent studies have focused on the synthesis of this compound, particularly exploring efficient routes to construct its intricate framework. Researchers have employed various strategies, including Suzuki coupling reactions, Stille couplings, and nucleophilic aromatic substitutions, to assemble the molecule. These methods have been optimized to improve yield and purity, making the compound more accessible for further research and application.
The electronic properties of N-{2-hydroxy-2-5-(thiophen-3-yl)furan-2-ylethyl}-N'-2-(methylsulfanyl)phenylethanediamide have been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that the molecule exhibits a conjugated system across the furan and thiophene rings, which significantly influences its optical and electronic characteristics. Such properties make it a candidate for applications in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices.
In terms of biological applications, this compound has shown promise as a potential drug candidate. Its amide functionalities suggest it could act as a bioisostere or serve as a scaffold for drug design. Recent in vitro studies indicate that it may possess antioxidant properties due to the presence of sulfur-containing groups, which are known to contribute to radical scavenging activity. Furthermore, its ability to form hydrogen bonds through hydroxyl groups could enhance its bioavailability and interaction with biological targets.
The integration of thiophene and furan moieties into the molecular structure introduces unique photochemical properties. Research has demonstrated that this compound exhibits strong fluorescence under UV light, which could be exploited in sensing applications or as a fluorescent probe in bioimaging. Additionally, its thermal stability has been assessed through thermogravimetric analysis (TGA), revealing that it maintains structural integrity up to relatively high temperatures, making it suitable for high-performance materials.
From an environmental standpoint, there is growing interest in utilizing such compounds as green catalysts or in eco-friendly chemical processes. The sulfur-containing groups within the molecule may facilitate catalytic cycles or act as coordinating sites for metal ions, enhancing their catalytic efficiency. Recent experiments have explored its potential as a ligand in transition metal-catalyzed reactions, yielding promising results that highlight its versatility.
In conclusion, N-{2-hydroxy-2-5-(thiophen-3-yl)furan-2-ylethyl}-N'-2-(methylsulfanyl)phenylethanediamide represents a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure endows it with remarkable electronic, optical, and biological properties that continue to be explored through cutting-edge research methodologies. As our understanding of this compound deepens, it is anticipated that new avenues for its utilization will emerge, further solidifying its importance in both academic and industrial settings.
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